4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
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Overview
Description
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C6H8BrN3O and a molecular weight of 218.05 g/mol . It is a solid compound with a melting point of 166-168°C . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Like other pyrrole derivatives, it may interact with its targets through hydrogen bonding, π-π stacking, or other non-covalent interactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to determine the compound’s biological activity and potential therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, the compound should be kept away from fire and oxidizing agents, and stored in a dry, well-ventilated place . Unauthorized discharge into the environment should be avoided, and disposal should be carried out according to local regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide typically involves the bromination of 1-methyl-1H-pyrrole-2-carbohydrazide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually performed in a solvent like acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure the selective bromination at the 4-position of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the carbohydrazide group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (50-80°C).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid), and room temperature.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol), and low temperatures (0-25°C).
Major Products
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Reduced forms of the carbohydrazide group.
Scientific Research Applications
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile
- 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile
- 4-bromo-1H-pyrrole-2-carbonitrile
Uniqueness
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
4-bromo-1-methylpyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-10-3-4(7)2-5(10)6(11)9-8/h2-3H,8H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELDGYAVRBJHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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